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Compound of Interest

Compound Name: GNE-8505

Cat. No.: B11927553

An In-depth Review of the Chemical Structure, Properties, and Biological Activity of the Dual
Leucine Zipper Kinase (DLK) Inhibitor, GNE-8505.

Introduction

GNE-8505 is a potent and selective, orally available inhibitor of Dual Leucine Zipper Kinase
(DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[1][2]
DLK is a key regulator of neuronal degeneration and has emerged as a promising therapeutic
target for a variety of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis
(ALS) and Alzheimer's disease.[3][4] This technical guide provides a comprehensive overview
of the chemical structure, physicochemical and pharmacological properties, and mechanism of
action of GNE-8505, intended for researchers, scientists, and professionals in the field of drug
development.

Chemical Structure and Properties

GNE-8505 is a synthetic organic small molecule. Its chemical structure and key identifying
information are detailed below.

Table 1: Chemical Identifiers and Properties of GNE-8505
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Property Value Reference

5-[1-(cyclopropylmethyl)-5-
[(1S,5R)-3-(oxetan-3-yI)-3-

IUPAC Name azabicyclo[3.1.0]hexan-6- --INVALID-LINK--
yllpyrazol-3-yl]-3-

(trifluoromethyl)pyridin-2-amine

CAS Number 1620573-48-9 --INVALID-LINK--
Molecular Formula C21H24F3Ns0 --INVALID-LINK--
Molecular Weight 419.44 g/mol --INVALID-LINK--
FC(F)
(F)C1=CC(C2=NN(C([C@@H]
SMILES 3[C@]4([H]) --INVALID-LINK--

[C@@]3([H])CN(C5COC5)C4)
=C2)CC6CCB)=CN=C1IN

InChl=1S/C21H24F3N50/c22-
21(23,24)16-3-12(5-26-
20(16)25)17-4-18(29(27-17)6-

InChl 11-1-2-11)19-14-7-28(8- ~-INVALID-LINK--
15(14)19)13-9-30-10-13/h3-
5,11,13-15,19H,1-2,6-10H2,
(H2,25,26)/t14-,15+,19+

Table 2: Physicochemical Properties of GNE-8505
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Property Value Reference

Appearance White to off-white solid powder  --INVALID-LINK--

- DMSO: 100 mg/mL (238.41
Solubility _ o --INVALID-LINK--
mM) (with sonication)

Acetonitrile: Slightly soluble
(0.1-1 mg/ml)

--INVALID-LINK--

Powder: -20°C for 3 years; In
Storage --INVALID-LINK--
solvent: -80°C for 6 months

Pharmacological Properties and Mechanism of

Action

GNE-8505 functions as a potent inhibitor of Dual Leucine Zipper Kinase (DLK).[1] DLK is a
member of the Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K) family and acts as a
critical upstream regulator of the c-Jun N-terminal Kinase (JNK) signaling pathway.

Table 3: Pharmacological Profile of GNE-8505 and Related Compounds

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b11927553?utm_src=pdf-body
https://www.medchemexpress.com/gne-8505.html
https://www.benchchem.com/product/b11927553?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11927553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter Value Compound Comments Reference

Dual Leucine

Target Zipper Kinase GNE-8505 Primary target --INVALID-LINK--
(DLK/MAP3K12)
In vitro kinase
ICs0 (DLK) 10 nM GNE-8505 --INVALID-LINK--
assay

A closely related,

potent, and

Ki (DLK) 0.5nM GNE-3511 ) --INVALID-LINK--
brain-penetrant
DLK inhibitor.

p-JNK Inhibition

c 30 nM GNE-3511 Cellular assay --INVALID-LINK--

50
Axon

) In vitro primary
Degeneration 107 nM GNE-3511 --INVALID-LINK--
c neuron assay
50

Signaling Pathway

Upon neuronal injury or stress, DLK is activated and subsequently phosphorylates and
activates the downstream kinases MKK4 and MKK7. These kinases, in turn, phosphorylate and
activate JNK. Activated JNK can then translocate to the nucleus and phosphorylate the
transcription factor c-Jun, leading to the expression of pro-apoptotic and pro-degenerative
genes. GNE-8505, by inhibiting DLK, blocks this entire cascade, thereby preventing the
phosphorylation of JNK and c-Jun and protecting neurons from degeneration.[5]
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Figure 1. GNE-8505 inhibits the DLK signaling pathway.
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Experimental Protocols

Detailed methodologies for key experiments involving GNE-8505 and related DLK inhibitors are
provided below. These protocols are based on published literature and should be adapted as
necessary for specific experimental conditions.

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)
assay to determine the in vitro potency of GNE-8505 against DLK.

Principle: The assay measures the inhibition of DLK-mediated phosphorylation of a substrate
peptide. A terbium-labeled anti-phospho-substrate antibody (donor) and a fluorescently tagged
substrate (acceptor) are used. Phosphorylation of the substrate by DLK brings the donor and
acceptor into proximity, resulting in a FRET signal. Inhibitors of DLK will reduce the FRET
signal in a dose-dependent manner.

Materials:

Recombinant human DLK enzyme

» Biotinylated substrate peptide (e.g., biotin-MKK4)

o ATP

« TR-FRET buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-35)
e GNE-8505 stock solution (in DMSO)

e Terbium-labeled anti-phospho-MKK4 antibody

o Streptavidin-conjugated acceptor fluorophore (e.g., d2 or Alexa Fluor 647)

o 384-well low-volume plates

TR-FRET compatible plate reader

Procedure:
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Prepare serial dilutions of GNE-8505 in DMSO. Further dilute in TR-FRET buffer to the
desired final concentrations.

Add GNE-8505 dilutions or vehicle (DMSO) to the wells of a 384-well plate.

Add DLK enzyme and the biotinylated substrate peptide to the wells and incubate for 15
minutes at room temperature.

Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature.
Stop the reaction by adding EDTA.

Add the detection mix containing the terbium-labeled antibody and streptavidin-conjugated
acceptor.

Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

Read the plate on a TR-FRET plate reader, with excitation at ~340 nm and emission at ~620
nm (donor) and ~665 nm (acceptor).

Calculate the ratio of acceptor to donor emission and plot against the inhibitor concentration
to determine the ICso value.
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Figure 2. Workflow for the in vitro TR-FRET kinase inhibition assay.
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Western Blot for Phospho-JNK and Phospho-c-Jun

This protocol describes the detection of phosphorylated JNK and c-Jun in neuronal cell lysates
or tissue homogenates following treatment with GNE-8505.

Materials:
e Neuronal cells or tissue samples
o GNE-8505
 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o BCA protein assay kit
e SDS-PAGE gels and running buffer
o Transfer buffer and PVDF membrane
» Blocking buffer (e.g., 5% non-fat milk or BSAin TBST)
e Primary antibodies:
o Rabbit anti-phospho-JNK (Thr183/Tyr185)

Rabbit anti-total JINK

o

[¢]

Rabbit anti-phospho-c-Jun (Ser63)

Rabbit anti-total c-Jun

[¢]

[e]

Mouse anti-p-actin (loading control)

 HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

e Enhanced chemiluminescence (ECL) substrate

o Chemiluminescence imaging system
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Procedure:

o Treat cells or animals with GNE-8505 at the desired concentrations and for the appropriate
duration.

e Lyse cells or homogenize tissue in lysis buffer on ice.

o Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
o Denature protein samples by boiling in Laemmli sample buffer.

e Separate equal amounts of protein by SDS-PAGE.

e Transfer proteins to a PVDF membrane.

e Block the membrane in blocking buffer for 1 hour at room temperature.

 Incubate the membrane with primary antibodies overnight at 4°C, according to the
manufacturer's recommended dilutions.

e Wash the membrane with TBST.
 Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
e Wash the membrane with TBST.

o Apply ECL substrate and visualize protein bands using a chemiluminescence imaging
system.

o Quantify band intensities and normalize the levels of phosphorylated proteins to their
respective total protein levels.

In Vivo Optic Nerve Crush Model

This protocol describes an in vivo model to assess the neuroprotective effects of GNE-8505 on
retinal ganglion cells (RGCs) following optic nerve crush.

Animals:
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e Adult C57BL/6 mice

Procedure:

o Anesthetize the mice according to approved institutional protocols.
o Make a small incision in the conjunctiva to expose the optic nerve.

o Carefully crush the optic nerve for a defined period (e.g., 3-5 seconds) using fine forceps,
taking care not to damage the ophthalmic artery.

o Administer GNE-8505 systemically (e.g., by oral gavage or intraperitoneal injection) at
various doses (e.g., 3, 7, and 18 mg/kg) at specified time points before and/or after the crush
injury.[5]

o At the end of the experimental period (e.g., 5-7 days post-crush), euthanize the animals and
collect the retinas and optic nerves.

o Assess RGC survival by immunohistochemical staining of retinal flat mounts for an RGC-
specific marker (e.g., Brn3a or RBPMS).

e Analyze the extent of axon degeneration in the optic nerve sections.

» Retinal lysates can be prepared for western blot analysis of p-JNK and p-c-Jun as described
above.

Conclusion

GNE-8505 is a valuable research tool for investigating the role of the DLK signaling pathway in
neuronal health and disease. Its potency and selectivity make it a suitable candidate for further
preclinical and clinical development for the treatment of neurodegenerative disorders. The
experimental protocols provided in this guide offer a starting point for researchers to evaluate
the efficacy of GNE-8505 and other DLK inhibitors in various in vitro and in vivo models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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